molecular formula C26H31N3O2S B3004156 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide CAS No. 887205-78-9

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide

Cat. No.: B3004156
CAS No.: 887205-78-9
M. Wt: 449.61
InChI Key: NFSDPKKDKLLNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 2-methoxy group, a propan-2-yl backbone, and two distinct moieties: a 4-benzylpiperazine and a thiophen-2-yl group. The benzylpiperazine moiety may enhance receptor binding affinity, while the thiophene ring contributes to lipophilicity and metabolic stability. The methoxy group on the benzamide likely influences electronic properties and solubility.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-11-6-7-12-23(22)31-2)25(24-13-8-18-32-24)29-16-14-28(15-17-29)19-21-9-4-3-5-10-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSDPKKDKLLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates several pharmacologically relevant moieties, including a benzylpiperazine unit, a thiophene ring, and a methoxybenzamide group. The structural characteristics suggest potential therapeutic applications, particularly in the fields of psychiatry and oncology.

Chemical Structure and Properties

The molecular formula for N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide is C26H31N3O2S, with a molar mass of approximately 445.61 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight445.61 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
StabilityStable under normal conditions
ReactivityReacts with electrophiles

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in psychiatric disorders.

Potential Mechanisms Include:

  • Receptor Interaction: Binding to serotonin (5-HT) and dopamine (D) receptors could yield antipsychotic or antidepressant effects.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.

Biological Activity

Research indicates that compounds similar to N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide exhibit various biological activities:

  • Antidepressant Activity: Piperazine derivatives have been associated with serotonin reuptake inhibition, making them candidates for treating depression.
  • Anticancer Properties: Preliminary studies suggest that related compounds can induce apoptosis in cancer cell lines, showcasing potential as anticancer agents.
  • Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related piperazine compound on various cancer cell lines. The results indicated significant reductions in cell viability, particularly in breast cancer (MCF7) cells when treated with concentrations above 10 μM.

Study 2: Neuropharmacological Effects

Research involving animal models demonstrated that administration of piperazine derivatives resulted in reduced anxiety-like behaviors, supporting their potential use as anxiolytics.

Comparison with Similar Compounds

Key Observations:

  • Piperazine/Piperidine Modifications: The target compound’s 4-benzylpiperazine group distinguishes it from 2-methoxyfentanyl’s phenylethyl-piperidine (opioid activity) and Compound 18’s trifluoromethylphenyl-piperazine (metabolic stability). Benzyl groups may confer selectivity for monoamine transporters .
  • Heterocyclic Rings: Thiophene (target) vs. benzothiazole (BZ-IV) or chromenone (Compound 4g) alters electronic properties. Thiophene’s sulfur atom enhances π-π stacking, while benzothiazole’s rigid structure may improve binding specificity .
  • Functional Groups: The 2-methoxybenzamide in the target contrasts with Compound 18’s ketone and BZ-IV’s acetamide. Methoxy groups generally increase solubility but may reduce metabolic oxidation compared to nitro/cyano substituents (e.g., ’s nitrobenzamide precursor) .

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The target compound’s thiophene and benzylpiperazine likely confer higher logP values than 2-methoxyfentanyl’s piperidine-phenylethyl chain, impacting blood-brain barrier penetration.
  • Receptor Binding : Piperazine derivatives often target serotonin/dopamine transporters, whereas 2-methoxyfentanyl’s piperidine aligns with µ-opioid receptor agonism. The trifluoromethyl group in Compound 18 may enhance affinity for enzymes like HDACs .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the 2-methoxy group could mitigate this via steric hindrance, contrasting with the nitro group in ’s precursor, which is more reactive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.